molecular formula C24H18N4O B12527309 (1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone CAS No. 821767-49-1

(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone

Cat. No.: B12527309
CAS No.: 821767-49-1
M. Wt: 378.4 g/mol
InChI Key: UAVAQFBWBVCGMG-UHFFFAOYSA-N
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Description

(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone is a complex organic compound that features both indazole and isoquinoline moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of an indazole derivative with an isoquinoline derivative under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the indazole or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like 1H-indazole-3-carboxamide and 1H-indazole-3-carboxylic acid.

    Isoquinoline Derivatives: Compounds such as isoquinoline-3-carboxylic acid and isoquinoline-4-carboxamide.

Uniqueness

(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone is unique due to its combination of indazole and isoquinoline moieties. This dual presence enhances its potential biological activity and makes it a valuable compound for drug development and other scientific research applications .

Properties

CAS No.

821767-49-1

Molecular Formula

C24H18N4O

Molecular Weight

378.4 g/mol

IUPAC Name

1H-indazol-3-yl-[2-(isoquinolin-6-ylmethylamino)phenyl]methanone

InChI

InChI=1S/C24H18N4O/c29-24(23-19-5-1-4-8-22(19)27-28-23)20-6-2-3-7-21(20)26-14-16-9-10-18-15-25-12-11-17(18)13-16/h1-13,15,26H,14H2,(H,27,28)

InChI Key

UAVAQFBWBVCGMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)C=NC=C5

Origin of Product

United States

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